molecular formula C9H17NO5S B12685977 2-Hydroxyethyl 2-methyl-2-((1-oxoallyl)amino)propanesulphonate CAS No. 63314-81-8

2-Hydroxyethyl 2-methyl-2-((1-oxoallyl)amino)propanesulphonate

Cat. No.: B12685977
CAS No.: 63314-81-8
M. Wt: 251.30 g/mol
InChI Key: QFRFTEYGNDTAHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxyethyl 2-methyl-2-((1-oxoallyl)amino)propanesulphonate is a chemical compound with the molecular formula C9H17NO5S. It is known for its unique structure and properties, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxyethyl 2-methyl-2-((1-oxoallyl)amino)propanesulphonate typically involves the reaction of 2-methyl-2-((1-oxoallyl)amino)propanesulphonic acid with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sodium hydroxide, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters, such as temperature, pressure, and pH, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxyethyl 2-methyl-2-((1-oxoallyl)amino)propanesulphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Hydroxyethyl 2-methyl-2-((1-oxoallyl)amino)propanesulphonate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydroxyethyl 2-methyl-2-((1-oxoallyl)amino)propanesulphonate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions. It can also interact with biological molecules, stabilizing their structure and enhancing their activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxyethyl 2-methyl-2-((1-oxoallyl)amino)propane-1-sulfonate
  • Sodium 2-methyl-2-((1-oxoallyl)amino)propanesulphonate

Uniqueness

2-Hydroxyethyl 2-methyl-2-((1-oxoallyl)amino)propanesulphonate is unique due to its specific structural features, which confer distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry .

Properties

CAS No.

63314-81-8

Molecular Formula

C9H17NO5S

Molecular Weight

251.30 g/mol

IUPAC Name

2-hydroxyethyl 2-methyl-2-(prop-2-enoylamino)propane-1-sulfonate

InChI

InChI=1S/C9H17NO5S/c1-4-8(12)10-9(2,3)7-16(13,14)15-6-5-11/h4,11H,1,5-7H2,2-3H3,(H,10,12)

InChI Key

QFRFTEYGNDTAHA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CS(=O)(=O)OCCO)NC(=O)C=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.